2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine
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Overview
Description
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a hydroxy group at position 2 and a 4-methoxy-3-methylphenyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction mixture is heated to facilitate the formation of the pyrimidine ring, followed by hydrolysis to introduce the hydroxy group at position 2.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-oxo-5-(4-methoxy-3-methylphenyl)pyrimidine.
Reduction: Formation of this compound derivatives with reduced pyrimidine ring.
Substitution: Formation of halogenated derivatives such as 2-hydroxy-5-(4-methoxy-3-methylphenyl)-4-bromopyrimidine.
Scientific Research Applications
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of enzymes such as cyclooxygenase (COX), which are involved in the production of pro-inflammatory mediators. The compound may also interact with nucleic acids and proteins, affecting various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(4-methoxyphenyl)pyrimidine: Similar structure but lacks the methyl group on the phenyl ring.
2-Hydroxy-5-(4-methylphenyl)pyrimidine: Similar structure but lacks the methoxy group on the phenyl ring.
2-Hydroxy-5-phenylpyrimidine: Lacks both the methoxy and methyl groups on the phenyl ring.
Uniqueness
2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4-methoxy-3-methylphenyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-9(3-4-11(8)16-2)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWSJOLTGPOFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CNC(=O)N=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680837 |
Source
|
Record name | 5-(4-Methoxy-3-methylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111108-43-0 |
Source
|
Record name | 5-(4-Methoxy-3-methylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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